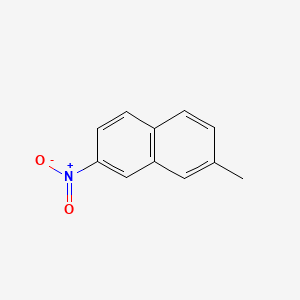

2-Methyl-7-nitronaphthalene

Description

Contextualization within Naphthalene (B1677914) Derivative Research

Research on related compounds, such as 1-nitronaphthalene (B515781) and 2-methyl-1-nitronaphthalene (B1630592), helps to contextualize the importance of the specific isomeric structure of 2-Methyl-7-nitronaphthalene. For instance, the position of the nitro group is known to dramatically affect photochemical reactivity, with 1-nitronaphthalene being more photochemically active than 2-nitronaphthalene (B181648). mdpi.com Similarly, different isomers of methylnitronaphthalene exhibit distinct metabolic pathways, highlighting the critical role of substituent placement in determining the biological fate and potential toxicity of these compounds. mdpi.com

The study of this compound, therefore, contributes to a more comprehensive understanding of structure-activity relationships within the broader class of naphthalene derivatives. This knowledge is crucial for predicting the behavior of other, less-studied derivatives and for designing molecules with specific desired properties.

Historical Perspectives on Nitronaphthalene Chemistry and Research Evolution

The chemistry of nitronaphthalenes has a long history, intrinsically linked to the development of synthetic organic chemistry and the dye industry in the 19th century. The direct nitration of naphthalene, typically using a mixture of nitric acid and sulfuric acid, has been a cornerstone of this field. Historically, the primary challenge has been the control of regioselectivity, as nitration of naphthalene predominantly yields the 1-nitro isomer. The synthesis of specific isomers like this compound requires more controlled and often multi-step synthetic strategies.

Early research was heavily focused on the synthesis and characterization of various nitronaphthalene isomers. Over time, the focus has evolved to include the investigation of their chemical reactivity, mechanistic studies of their formation, and, more recently, their environmental and toxicological significance. The evolution of analytical techniques, such as chromatography and spectroscopy, has been instrumental in separating and identifying individual isomers and their metabolites, enabling a deeper understanding of their behavior.

Current Research Landscape and Unaddressed Questions Pertaining to this compound

The current research landscape for nitronaphthalenes, including this compound, is multifaceted. A significant area of focus is their role as environmental contaminants. Researchers are investigating their atmospheric chemistry, including their formation from the gas-phase reactions of parent PAHs with nitrogen oxides and their subsequent degradation pathways.

Toxicological studies represent another critical research frontier. The cytotoxic effects of nitronaphthalenes, particularly their impact on lung tissues, are under active investigation. mdpi.com The metabolic activation of these compounds by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates that can cause cellular damage, is a key area of inquiry. mdpi.com

Despite the progress made, several questions regarding this compound and related compounds remain unaddressed. A pivotal and incompletely resolved issue is the precise identification of the specific enzymes involved in the bioreduction of nitroaromatics and their exact contribution to cytotoxicity. nih.gov While the general mechanisms of toxicity involving oxidative stress and the formation of reactive metabolites are understood, the specific molecular targets and the cascade of events leading to cellular necrosis are not fully elucidated for many isomers, including this compound.

Furthermore, while the synthesis of nitronaphthalenes is well-established, the development of more environmentally benign and highly regioselective synthetic methods remains a challenge and an area of active research. The exploration of novel catalytic systems for the introduction of the nitro group is a promising avenue for future investigations.

Data Tables

Physicochemical Properties of 2-Methyl-1-nitronaphthalene (Isomer)

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₂ | nih.gov |

| Molecular Weight | 187.19 g/mol | nih.gov |

| Melting Point | 79-82 °C | sigmaaldrich.com |

| Boiling Point | 185-186 °C at 18 mmHg | sigmaaldrich.com |

| Appearance | Yellow orange powder | molbase.com |

Spectroscopic Data of 2-Methyl-1-nitronaphthalene (Isomer)

| Spectroscopy | Data | Reference |

| ¹H NMR | Spectral data available in chemical databases. | chemicalbook.com |

| ¹³C NMR | Spectral data available in chemical databases. | nih.gov |

| FTIR | Spectral data available in chemical databases. | nih.gov |

Note: The spectroscopic data referenced is for the isomer 2-methyl-1-nitronaphthalene. Detailed spectral analysis would be required to confirm the specific shifts and patterns for this compound.

Structure

3D Structure

Properties

CAS No. |

91137-28-9 |

|---|---|

Molecular Formula |

C11H9NO2 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

2-methyl-7-nitronaphthalene |

InChI |

InChI=1S/C11H9NO2/c1-8-2-3-9-4-5-11(12(13)14)7-10(9)6-8/h2-7H,1H3 |

InChI Key |

XJUSCPOBHFZRKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 2 Methyl 7 Nitronaphthalene

Reaction Mechanism Elucidation in Nitration Processes

The synthesis of 2-Methyl-7-nitronaphthalene is achieved through the nitration of 2-methylnaphthalene (B46627). The mechanism of aromatic nitration, particularly for reactive substrates like naphthalene (B1677914) and its derivatives, has been a subject of detailed investigation, revealing a complex interplay between different potential pathways. uq.edu.auworldscientific.com The distribution of isomers formed during the nitration of methylnaphthalenes is determined by the specific mechanism at play under the given reaction conditions. uq.edu.au

The nitration of aromatic compounds like 2-methylnaphthalene is classically described by an ionic pathway involving electrophilic aromatic substitution. docbrown.info In this mechanism, the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric and sulfuric acids, acts as a powerful electrophile. docbrown.infoyoutube.com The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation known as a Wheland intermediate or σ-complex. worldscientific.comyoutube.com Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the nitrated product. docbrown.info

However, for highly reactive aromatics, an alternative radical pathway involving single-electron transfer (SET) has been proposed. worldscientific.comresearchgate.net This mechanism suggests that the initial step is the transfer of an electron from the naphthalene ring to the nitrating species, forming a naphthalene radical cation and a nitrogen dioxide radical. rsc.orgacs.org The subsequent combination of these radicals leads to the formation of the nitroarenium ion, which then loses a proton to give the final product. researchgate.net The debate over the general applicability of the SET mechanism continues, with some studies suggesting that the product ratios observed in chemical nitrations differ from those in electrochemical nitrations, casting doubt on a universal SET process for all reactive aromatics. worldscientific.comresearchgate.net

The electron transfer mechanism is predicated on the formation of a radical ion pair as a distinct intermediate. researchgate.net Studies comparing thermal electrophilic nitration with charge-transfer nitration, induced by photoexcitation of electron-donor-acceptor (EDA) complexes, have been conducted to probe this pathway. rsc.org For naphthalene and methylnaphthalenes, charge-transfer nitration yields nitronaphthalenes from the interaction of the aromatic radical cation [ArH˙⁺] with nitrogen dioxide [NO₂]. rsc.org

The viability of this pathway is often linked to the redox potentials of the aromatic substrate and the nitrating agent. While the classical Ingold mechanism is well-established, it has been argued that for reactive aromatics, an additional step involving an intermediate that precedes the Wheland complex is necessary to fully account for the observed reaction kinetics and selectivity. worldscientific.comresearchgate.net This initial intermediate could be an encounter pair or the radical ion pair formed via electron transfer. researchgate.net

The choice of catalyst can significantly influence the reaction pathway and the resulting isomer distribution.

Sulfuric Acid (H₂SO₄): In the conventional mixed-acid nitration, concentrated sulfuric acid acts as a catalyst by promoting the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, thereby facilitating the ionic electrophilic substitution mechanism. docbrown.infoyoutube.com

Nitrous Acid (HNO₂): The presence of nitrous acid can catalyze the nitration of naphthalene. Mechanistic studies suggest that this catalysis does not proceed through an initial nitrosation step. Instead, it is better explained by a radical cation chain reaction, providing further evidence for the accessibility of non-ionic pathways under specific conditions. acs.org

Zeolites: Solid acid catalysts, such as HBEA zeolites, have been employed for the mononitration of naphthalene. mdpi.com These catalysts can enhance regioselectivity, for instance, by favoring the formation of 1-nitronaphthalene (B515781) over the 2-isomer. mdpi.com The shape-selective properties of the zeolite pores are thought to control the orientation of the substrate and the transition state, thereby directing the position of nitration. This approach also offers environmental benefits by replacing hazardous liquid acids. mdpi.com

Mechanistic Studies of Excited-State Dynamics in this compound

While specific studies on the excited-state dynamics of this compound are limited, extensive research on closely related isomers like 2-nitronaphthalene (B181648) (2NN), 1-nitronaphthalene (1NN), and 2-methyl-1-nitronaphthalene (B1630592) (2M1NN) provides profound insights. These compounds are known for their highly efficient population of excited triplet states upon photoexcitation through exceptionally fast photophysical processes. researchgate.netnih.govresearchgate.net

Nitronaphthalene derivatives are characterized by one of the fastest known timescales for intersystem crossing (ISC)—the transition between electronic states of different spin multiplicity (singlet to triplet)—in organic molecules. nih.govnih.gov

Femtosecond transient absorption experiments have shown that upon photoexcitation, the Franck-Condon singlet state decays on a sub-200 femtosecond timescale. nih.govacs.org For 2-nitronaphthalene, it is observed that almost the entire population of the initially excited singlet state undergoes intersystem crossing to the triplet state in less than 200 fs. nih.govacs.org This ultrafast process is attributed to a very small energy gap between the involved singlet and triplet states and sizable spin-orbit coupling. nih.gov This high efficiency of triplet state population is reflected in the high triplet quantum yields observed for these molecules. researchgate.netresearchgate.netresearchgate.net

However, some nonadiabatic dynamics simulations have challenged this interpretation, suggesting the sub-picosecond process observed experimentally corresponds to internal conversion (IC) within the singlet manifold, followed by a slightly slower ISC on a timescale of approximately 1 picosecond. nih.govnih.gov

| Compound | Triplet Quantum Yield (Φ_T) | Primary Decay Lifetime (fs) | Solvent |

|---|---|---|---|

| 2-Nitronaphthalene | 0.93 ± 0.15 | < 200 | Cyclohexane |

| 1-Nitronaphthalene | 0.64 ± 0.12 | < 200 | Cyclohexane |

| 2-Methyl-1-nitronaphthalene | 0.33 ± 0.05 | < 200 | Cyclohexane |

Data compiled from multiple sources. researchgate.netnih.govresearchgate.net The primary decay lifetime refers to the rapid depopulation of the initially excited singlet state.

The breakdown of the Born-Oppenheimer approximation is significant in the excited states of these molecules, necessitating the use of nonadiabatic molecular dynamics (NAMD) simulations to model their behavior. mdpi.comrsc.org These computational studies provide a detailed picture of the energy transfer pathways following photoexcitation.

For 2-nitronaphthalene, ab initio NAMD simulations reveal a clear deactivation mechanism. researchgate.netnih.gov After initial photoexcitation, the molecule undergoes extremely rapid internal conversion between singlet states (S₂ → S₁) within 100 fs. nih.gov Following this, two distinct ISC pathways to the triplet manifold have been identified, involving different electronic states and molecular geometries. researchgate.netnih.gov The high efficiency of the dominant ISC pathway is explained by the minimal electronic and nuclear rearrangements required for the singlet-to-triplet transition. researchgate.netnih.gov

It is proposed that these ultrafast ISC dynamics occur between non-equilibrated excited states in a strongly nonadiabatic regime. nih.govacs.org This means the transition to the triplet state happens so quickly that the molecule does not have time to fully relax vibrationally in the singlet excited state. The specific region of the potential energy surface accessed upon initial excitation plays a crucial role in determining the probability of population transfer to the triplet manifold. nih.govacs.org

Conformational Relaxation and Intramolecular Charge-Transfer States

The photophysical properties of nitroaromatic compounds, including this compound, are intrinsically linked to their molecular structure and the interplay of electron-donating and electron-withdrawing groups. The methyl group at the 2-position acts as a weak electron donor, while the nitro group at the 7-position is a strong electron acceptor. This "push-pull" arrangement across the naphthalene scaffold can facilitate the formation of an intramolecular charge-transfer (ICT) state upon photoexcitation.

Upon absorption of light, the molecule is promoted to an electronically excited state. In many nitroaromatic compounds, this initial Franck-Condon singlet excited state can decay through several pathways. One significant pathway for substituted nitronaphthalenes involves conformational relaxation to populate an ICT state. acs.org This relaxation process involves changes in the molecular geometry, particularly the orientation of the nitro group relative to the naphthalene ring, to stabilize the charge-separated state. In this ICT state, there is a significant transfer of electron density from the methyl-substituted part of the naphthalene ring (the donor) to the nitro-substituted part (the acceptor).

The relative energies of the locally excited and ICT states, as well as the energy barrier for their interconversion, are crucial in determining the dominant deactivation pathway. The substitution pattern on the naphthalene ring plays a critical role in modulating these energy levels. For this compound, the specific positioning of the methyl and nitro groups influences the electronic coupling and the geometric changes required to reach the ICT state.

Table 1: Factors Influencing Intramolecular Charge-Transfer (ICT) States in Substituted Naphthalenes

| Factor | Influence on ICT State |

| Substituent Nature | Electron-donating groups (e.g., methyl) and electron-withdrawing groups (e.g., nitro) in a "push-pull" arrangement promote ICT formation. |

| Substitution Pattern | The relative positions of the donor and acceptor groups on the naphthalene ring affect the electronic coupling and the energy of the ICT state. |

| Solvent Polarity | Polar solvents stabilize the charge-separated ICT state, often leading to a red-shift in emission and influencing excited-state dynamics. nih.gov |

| Molecular Conformation | Rotation of the nitro group and other conformational changes are often required to achieve the most stable ICT geometry. |

Reaction Mechanisms of this compound in Organic Transformations

Nucleophilic Substitution Reactions and Their Mechanisms

The presence of the strongly electron-withdrawing nitro group significantly deactivates the naphthalene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the substitution of a leaving group. For this compound, nucleophilic attack is most likely to occur at positions activated by the nitro group.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway. nih.gov In the first, rate-determining step, the nucleophile attacks a carbon atom of the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge of this complex is delocalized over the aromatic system and is particularly stabilized by the electron-withdrawing nitro group. In the second, faster step, a leaving group (typically a halide or other good leaving group) is expelled, and the aromaticity of the ring is restored.

While there are no specific studies on the nucleophilic substitution reactions of this compound where a hydrogen atom would be the leaving group (a SNAr-H reaction), research on related nitronaphthalene derivatives provides insights. For instance, in the reaction of 1-alkoxy-2-nitronaphthalenes with Grignard reagents, a nucleophilic substitution of the alkoxy group occurs. elsevierpure.com This suggests that if a suitable leaving group were present on the ring of this compound at a position activated by the nitro group (e.g., ortho or para positions), it could undergo SNAr reactions. The methyl group, being a weak electron-donating group, would have a minor electronic influence on the regioselectivity of the nucleophilic attack compared to the powerful directing effect of the nitro group.

Pericyclic Reactions and Cycloadditions Involving this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by a simultaneous reorganization of bonding electrons. msu.edu They are broadly classified into cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edu The participation of this compound in such reactions would depend on the electronic nature of its naphthalene core and the substituents.

Cycloaddition Reactions: Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. scribd.com The naphthalene system can, in principle, act as a diene in a [4+2] cycloaddition (Diels-Alder reaction) or as a dienophile. However, the aromaticity of the naphthalene ring provides a significant thermodynamic barrier to its participation as a diene, as this would require the disruption of the aromatic system.

While there is a lack of specific studies on this compound in cycloaddition reactions, related nitrones derived from naphthalene have been shown to participate in [3+2] cycloadditions with various dipolarophiles to form isoxazolidine (B1194047) derivatives. researchgate.net The nitro group in this compound makes the π-system electron-deficient, which could potentially enhance its reactivity as a dienophile in Diels-Alder reactions with electron-rich dienes. Conversely, the electron-richness of the methyl-substituted ring is likely insufficient to promote its role as a diene without overcoming the significant aromatic stabilization energy.

Electrocyclic and Sigmatropic Reactions: Electrocyclic reactions involve the formation of a σ-bond between the ends of a conjugated π-system, or the reverse ring-opening process. Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. These reactions are less common for simple aromatic systems like naphthalene unless they are part of a larger, more complex molecule or are induced under photochemical conditions. The high stability of the aromatic naphthalene core of this compound makes it unlikely to undergo thermal electrocyclic or sigmatropic rearrangements that would disrupt its aromaticity.

Oxidative Cleavage and Rearrangement Pathways

The oxidative cleavage of this compound can proceed through the oxidation of either the aromatic ring system or the methyl substituent. The specific pathway and resulting products are dependent on the oxidizing agent and reaction conditions.

Oxidation of the Aromatic Ring: Strong oxidizing agents, such as ozone or potassium permanganate (B83412), can lead to the cleavage of the aromatic rings. In the case of substituted naphthalenes, oxidation often preferentially occurs at the more electron-rich ring. For this compound, the ring bearing the methyl group is more electron-rich than the one bearing the nitro group. Ozonolysis of 2-methylnaphthalene in acetic acid has been shown to primarily attack the substituted ring, leading to peroxy compounds. researchgate.net A similar reactivity pattern would be expected for the 2,7-disubstituted isomer.

Oxidation of the Methyl Group: The methyl group attached to the naphthalene ring is susceptible to oxidation to a carboxylic acid. This transformation can be achieved using various oxidizing agents, such as potassium permanganate or chromic acid. For instance, in the presence of cobalt diacetate and sodium bromide, the oxidation of 2-methylnaphthalene with ozone leads to the formation of 2-naphthoic acid. researchgate.net It is plausible that under similar conditions, this compound would be oxidized to 7-nitro-2-naphthoic acid.

Rearrangement Pathways: Rearrangement reactions of this compound are not commonly reported. Under certain conditions, such as in the presence of strong acids, migrations of the alkyl or nitro groups could potentially occur, but such reactions are generally not facile for stable aromatic compounds.

Mechanistic Insights into Reductive Pathways of Nitronaphthalene Functional Groups

Catalytic Reduction Mechanisms

The reduction of the nitro group is one of the most important transformations of nitroaromatic compounds, providing a primary route to aromatic amines. The catalytic hydrogenation of nitronaphthalenes, including this compound, is a widely used method for this conversion. The reaction typically employs a metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen, which can be H₂ gas or a transfer hydrogenation reagent. acs.orgnih.gov

The mechanism of catalytic reduction of nitroarenes is generally understood to proceed through a series of intermediates. Two main pathways have been proposed: the direct pathway and the condensation pathway.

Direct Pathway: In the direct pathway, the nitro group is sequentially reduced on the catalyst surface. This involves the following key intermediates:

Nitroso Intermediate: The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-NO).

Hydroxylamine (B1172632) Intermediate: The nitroso group is further reduced to a hydroxylamine (Ar-NHOH).

Amine Product: Finally, the hydroxylamine undergoes hydrogenolysis to yield the corresponding amine (Ar-NH₂).

This stepwise reduction occurs through a series of hydrogen addition and water elimination steps on the surface of the heterogeneous catalyst. acs.org

Condensation Pathway (Haber Mechanism): This pathway involves the condensation of intermediates formed during the reduction process. For example, the nitroso intermediate can react with the hydroxylamine intermediate to form an azoxy compound (Ar-N(O)=N-Ar). This azoxy compound can then be further reduced to an azo compound (Ar-N=N-Ar) and then to a hydrazo compound (Ar-NH-NH-Ar), which is finally cleaved to produce two molecules of the amine. orientjchem.org The prevalence of the condensation pathway is dependent on the reaction conditions, such as pH and the nature of the catalyst. orientjchem.org

For the catalytic hydrogenation of this compound, the expected product is 2-Methyl-7-aminonaphthalene (also known as 7-methyl-2-naphthylamine). The reaction would proceed via the aforementioned intermediates.

**Table 2: Key Intermediates in the Catalytic Reduction of a Nitroarene (Ar-NO₂) **

| Intermediate | Chemical Formula | Pathway |

| Nitrosoarene | Ar-NO | Direct and Condensation |

| N-Arylhydroxylamine | Ar-NHOH | Direct and Condensation |

| Azoxyarene | Ar-N(O)=N-Ar | Condensation |

| Azoarene | Ar-N=N-Ar | Condensation |

| Hydrazoarene | Ar-NH-NH-Ar | Condensation |

| Arylamine | Ar-NH₂ | Final Product (Both) |

The choice of catalyst and reaction conditions can influence the selectivity of the reduction. For example, under certain conditions, it is possible to selectively reduce the nitro group to the hydroxylamine stage. mdpi.com The presence of the methyl group on the naphthalene ring is not expected to significantly interfere with the reduction of the nitro group, although it may have a minor electronic effect on the reaction rate. nih.gov

Role of Intermediates in Reductive Transformations

The generally accepted pathway for the reduction of aromatic nitro compounds, including this compound, involves the sequential formation of nitroso and hydroxylamino intermediates before the final amine product is obtained. unimi.itwikipedia.org This process can be summarized by the following general scheme:

R-NO₂ → R-NO → R-NHOH → R-NH₂

Where R represents the 2-methyl-7-naphthyl group.

Two primary mechanistic routes are considered for this transformation: a direct pathway and a condensation pathway. The direct route involves the straightforward reduction of the nitro group to the nitroso, then to the hydroxylamino, and finally to the amine. unimi.it The condensation pathway, which is more prevalent under certain conditions, involves the reaction between the nitroso and hydroxylamino intermediates to form an azoxy compound, which is then further reduced to the azo, hydrazo, and finally the amine product. unimi.it

Key Intermediates and Their Roles:

Nitroso Intermediate (2-Methyl-7-nitrosonaphthalene): The initial two-electron reduction of this compound leads to the formation of 2-Methyl-7-nitrosonaphthalene. This intermediate is often difficult to detect experimentally because its reduction to the corresponding hydroxylamine is significantly faster than the initial reduction of the nitro group. nih.gov Kinetic studies on related nitroaromatic compounds have shown that the rate of conversion of the nitroso intermediate can be up to 10,000 times faster than the initial reduction step. nih.gov In some catalytic systems, such as those employing iron(salen) complexes, the presence of a nitroso intermediate has been confirmed through mechanistic studies. nih.gov

Hydroxylamino Intermediate (2-Methyl-7-hydroxylaminonaphthalene): The subsequent two-electron reduction of the nitroso intermediate yields 2-Methyl-7-hydroxylaminonaphthalene. This intermediate is of significant interest due to its reactivity. nih.gov While it is a necessary step towards the formation of the final amine, it can also participate in side reactions. For instance, under acidic conditions, hydroxylamines can undergo rearrangement. In biological systems, the hydroxylamino intermediate of nitroaromatic compounds is often implicated in genotoxicity through the formation of DNA adducts. nih.gov The formation of this intermediate is a crucial control point in the selective synthesis of either the hydroxylamine or the final amine.

The stability and reactivity of these intermediates are influenced by various factors, including the choice of reducing agent, catalyst, solvent, and reaction temperature. For example, in the Béchamp reduction, which historically was used for the reduction of 2-nitronaphthalene, the reaction proceeds through these intermediates using iron metal in an acidic medium. wikipedia.org

Below is a summary of the key intermediates and their characteristics in the reductive transformation of a generic nitronaphthalene, which is analogous to this compound.

| Intermediate | Formula | Role in Transformation | Experimental Observability |

| Nitrosonaphthalene | C₁₀H₇NO | Initial reduction product | Generally low due to rapid subsequent reduction |

| Hydroxylaminonaphthalene | C₁₀H₉NO | Penultimate intermediate to the amine | Can be isolated under specific conditions |

| Azoxynaphthalene | C₂₀H₁₄N₂O | Formed via condensation of nitroso and hydroxylamino intermediates | Observed in condensation pathway |

| Azonaphthalene | C₂₀H₁₄N₂ | Reduction product of azoxy intermediate | Observed in condensation pathway |

| Hydrazonaphthalene | C₂₀H₁₆N₂ | Reduction product of azo intermediate | Precursor to the final amine in the condensation pathway |

Catalytic System and Intermediate Formation:

The nature of the catalyst plays a pivotal role in the reaction mechanism and the intermediates that may be present. For instance, in reductions catalyzed by certain iron complexes, an on-cycle iron hydride has been identified as a key catalytic intermediate responsible for the reduction steps. nih.gov Studies on the catalytic transfer hydrogenation of nitroarenes have also highlighted the importance of the catalyst in facilitating the stepwise reduction and influencing the selectivity towards the final amine product.

Advanced Spectroscopic and Analytical Techniques for Characterization and Mechanistic Elucidation of 2 Methyl 7 Nitronaphthalene

Ultrafast Time-Resolved Spectroscopy for Excited-State Dynamics

Ultrafast time-resolved spectroscopy provides critical insights into the photophysical and photochemical processes that occur on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales immediately following photoexcitation. For nitroaromatic compounds like 2-Methyl-7-nitronaphthalene, these techniques are essential for tracking the rapid deactivation pathways of electronically excited states.

Femtosecond Transient Absorption Spectroscopy Applications

Femtosecond Transient Absorption (fs-TA) spectroscopy is a powerful pump-probe technique used to monitor the evolution of transient species. nd.eduoxinst.com An ultrashort laser pulse (pump) excites the molecule to a higher electronic state, and a second, time-delayed pulse (probe) measures the absorption of the resulting excited species. By varying the delay time between the pump and probe pulses, a time-resolved absorption spectrum is constructed, revealing the formation and decay kinetics of short-lived intermediates. nd.edu

While direct fs-TA studies on this compound are not extensively documented in the literature, research on closely related isomers such as 2-methyl-1-nitronaphthalene (B1630592) and 2-nitronaphthalene (B181648) provides a robust framework for understanding its expected behavior. acs.orgnih.gov Studies on these analogs reveal that upon excitation, the initial Franck-Condon singlet state undergoes an extremely rapid deactivation. acs.orgresearchgate.net The dominant decay channel is an ultrafast intersystem crossing (ISC) to the triplet manifold, occurring in less than 200 femtoseconds. acs.orgnih.gov This highly efficient ISC is a hallmark of many nitronaphthalene derivatives and is attributed to strong spin-orbit coupling facilitated by the nitro group and a small energy gap between the relevant singlet and triplet excited states. acs.orgnih.gov For these molecules, the population transfer to the triplet state is so fast that it occurs from non-equilibrated, or "hot," excited states in a strongly nonadiabatic regime. acs.orgnih.gov It is therefore anticipated that this compound would exhibit similar ultrafast dynamics, with the majority of the excited singlet state population rapidly transitioning to the triplet state on a sub-picosecond timescale.

Femtosecond Fluorescence Up-Conversion Spectroscopy

Femtosecond fluorescence up-conversion is a specialized technique designed to measure fluorescence decay profiles with sub-picosecond resolution, making it ideal for studying molecules with very short excited-state lifetimes. redalyc.orgrsc.org Most nitronaphthalenes are considered practically non-fluorescent because their singlet excited states are depopulated extremely quickly through non-radiative pathways, primarily the highly efficient intersystem crossing described above. acs.orgnih.gov

Studies on compounds like 1-nitronaphthalene (B515781) using this technique have successfully detected the fleeting emission from the S₁ state, confirming lifetimes on the order of femtoseconds to a few picoseconds. acs.orgresearchgate.net The ability to directly measure these ultrafast S₁ decays provides conclusive evidence for the rapid non-radiative processes that dominate their photophysics. redalyc.org Given this consistent behavior across the nitronaphthalene class, the singlet excited state of this compound is expected to have an extremely short lifetime, resulting in a negligible fluorescence quantum yield. The fluorescence up-conversion technique would be the primary method to directly observe and quantify this rapid fluorescence decay.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Advanced NMR experiments provide detailed information on the chemical environment of nuclei (chemical shifts), their spatial proximity (Nuclear Overhauser Effect), and the connectivity between atoms through covalent bonds (coupling constants). ipb.pt

Advanced NMR Pulse Sequences for Elucidating Connectivity

While a standard one-dimensional ¹H or ¹³C NMR spectrum can provide initial information, complex aromatic structures like this compound benefit from two-dimensional (2D) NMR techniques to confirm the precise placement of substituents. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons within the same spin system. For this compound, COSY would be used to trace the connectivity of the protons on each of the aromatic rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH), providing a clear map of which proton is bonded to which carbon.

Interactive Table: Expected Key HMBC Correlations for this compound

| Proton(s) | Expected Carbon Correlations (²JCH, ³JCH) | Significance |

| -CH₃ | C1, C2, C3 | Confirms methyl group attachment at C2. |

| H1 | C2, C3, C8a, C-CH₃ | Links H1 to the methyl-substituted ring. |

| H3 | C1, C2, C4, C-CH₃ | Links H3 to the methyl-substituted ring. |

| H6 | C5, C7, C8 | Confirms proximity to the nitro-substituted C7. |

| H8 | C1, C6, C7, C8a | Confirms proximity to the nitro-substituted C7. |

Studies of Substituent Effects on Chemical Shifts and Coupling Constants

The chemical shifts of protons and carbons in the naphthalene (B1677914) ring are highly sensitive to the electronic effects of the attached substituents. ias.ac.in In this compound, the methyl (-CH₃) and nitro (-NO₂) groups exert opposing effects.

Nitro Group (-NO₂): As a strong electron-withdrawing and deactivating group, the nitro group decreases the electron density on the aromatic ring, particularly at the ortho and para positions. This deshielding effect causes the corresponding ¹H and ¹³C nuclei to resonate at a higher frequency (downfield shift). The protons and carbons closest to the C7 position (e.g., H6, H8) are expected to be shifted significantly downfield.

Methyl Group (-CH₃): As a weak electron-donating and activating group, the methyl group increases the electron density on the ring through hyperconjugation and inductive effects. This shielding effect causes nearby ¹H and ¹³C nuclei to resonate at a lower frequency (upfield shift). The protons and carbons closest to the C2 position (e.g., H1, H3) are expected to be shifted upfield relative to their positions in unsubstituted naphthalene.

These substituent effects create a distinct and predictable pattern of chemical shifts that aids in spectral assignment.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

| Position | Atom | Predicted Chemical Shift (ppm) | Rationale |

| 1 | H | ~7.8-8.0 | Influenced by proximity to C2-methyl. |

| 2 | C | ~135-137 | Substituted with methyl group. |

| 3 | H | ~7.3-7.5 | Shielded by C2-methyl group. |

| 4 | H | ~7.8-7.9 | Less affected by substituents. |

| 5 | H | ~7.9-8.1 | Deshielded by C7-nitro group (para effect). |

| 6 | H | ~8.2-8.4 | Strongly deshielded by C7-nitro group (ortho effect). |

| 7 | C | ~145-148 | Substituted with nitro group (deshielded). |

| 8 | H | ~8.7-8.9 | Strongly deshielded by C7-nitro group (ortho effect). |

| - | -CH₃ | ~2.5-2.7 | Typical range for an aryl methyl group. |

Note: These are estimated values based on established substituent effects and data from analogous compounds. Actual experimental values may vary.

Vibrational Spectroscopy for Molecular Structure and Dynamics

For this compound, IR and Raman spectra would display several characteristic bands that confirm the presence of its key structural features. Analysis of related compounds like 2-methyl-1-nitronaphthalene and 2-nitronaphthalene provides a reliable guide to the expected vibrational frequencies. nih.govresearchgate.netnist.gov

NO₂ Vibrations: The nitro group gives rise to two of the most intense and characteristic bands in the IR spectrum: the asymmetric stretching vibration (νas) typically found between 1500-1560 cm⁻¹ and the symmetric stretching vibration (νs) between 1330-1370 cm⁻¹. researchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group appears in the 2850-3000 cm⁻¹ region.

C=C Vibrations: Aromatic ring C=C stretching vibrations produce a series of bands in the 1400-1620 cm⁻¹ region.

C-N Vibration: The stretching of the C-NO₂ bond typically appears as a weaker band in the 800-900 cm⁻¹ range.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Description |

| > 3000 | ν(C-H) | Aromatic C-H stretching |

| 2850 - 3000 | ν(C-H) | Aliphatic C-H stretching (methyl group) |

| 1500 - 1560 | νas(NO₂) | Asymmetric NO₂ stretching |

| 1400 - 1620 | ν(C=C) | Aromatic ring skeletal vibrations |

| 1330 - 1370 | νs(NO₂) | Symmetric NO₂ stretching |

| ~850 | ν(C-N) | C-NO₂ stretching |

| 700 - 900 | γ(C-H) | Out-of-plane C-H bending |

Note: Frequencies are approximate and based on data from analogous nitronaphthalene compounds.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum provides a unique vibrational fingerprint, revealing key structural features. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within the molecule.

The most prominent absorption bands expected for this compound are associated with the nitro (NO₂) group. These are typically observed as two distinct, strong stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. Additionally, the spectrum will display characteristic absorptions for the aromatic naphthalene ring and the methyl (CH₃) group. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring structure are found in the 1600-1450 cm⁻¹ region. The presence of the methyl group is confirmed by its characteristic C-H stretching and bending vibrations.

Based on data from analogous compounds like 2-nitronaphthalene and 2-methyl-1-nitronaphthalene, the expected characteristic FT-IR absorption bands for this compound are summarized below. nih.govnih.govnist.gov

Interactive Data Table: Expected FT-IR Peaks for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| 2980-2850 | Methyl C-H Stretch | Medium-Weak |

| 1620-1590 | Aromatic C=C Stretch | Medium |

| 1550-1510 | Asymmetric NO₂ Stretch | Strong |

| 1470-1440 | Aromatic C=C Stretch | Medium |

| 1360-1330 | Symmetric NO₂ Stretch | Strong |

| 850-800 | C-N Stretch | Medium |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy serves as a powerful complementary technique to FT-IR for the structural analysis of this compound. mdpi.com It provides information on molecular vibrations by detecting inelastic scattering of monochromatic light. nih.govresearchgate.net While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.

For this compound, the symmetric vibrations of the molecule are often more prominent in the Raman spectrum. The symmetric stretch of the nitro group, which appears as a strong band in the FT-IR spectrum, is also expected to produce a very intense signal in the Raman spectrum, typically around 1350 cm⁻¹. researchgate.net The vibrations of the naphthalene ring system, particularly the "ring breathing" modes, also give rise to characteristic and strong Raman scattering signals. This technique is invaluable for obtaining a complete vibrational fingerprint of the molecule, aiding in unambiguous identification and structural confirmation. arxiv.orgmdpi.com

Interactive Data Table: Expected Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibration Type | Expected Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2980-2850 | Methyl C-H Stretch | Medium |

| 1620-1590 | Aromatic C=C Stretch | Strong |

| 1360-1330 | Symmetric NO₂ Stretch | Very Strong |

| 1400-1380 | Naphthalene Ring Vibration | Strong |

Mass Spectrometry for Molecular Identification and Mechanistic Intermediates

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of this compound and for identifying intermediates in mechanistic studies.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the precise elemental composition of a molecule. For this compound, with the chemical formula C₁₁H₉NO₂, HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This capability is crucial for confirming the identity of a synthesized compound or an unknown analyte. The calculated monoisotopic mass of C₁₁H₉NO₂ is 187.06333 Da, a value that can be experimentally verified to within a few parts per million (ppm) using HRMS. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of this compound (m/z 187) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's connectivity.

For nitroaromatic compounds, characteristic fragmentation pathways include the loss of the nitro group (NO₂, 46 Da), nitric oxide (NO, 30 Da), and oxygen atoms. The fragmentation of the this compound molecular ion is expected to produce key fragment ions corresponding to these losses. Analysis of these fragments helps to confirm the presence and location of the substituents on the naphthalene core. nih.govnist.gov

Interactive Data Table: Predicted MS/MS Fragmentation of this compound (Parent Ion m/z = 187.06)

| Fragment m/z | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 157.07 | NO (30 Da) | [C₁₁H₉O]⁺ |

| 141.07 | NO₂ (46 Da) | [C₁₁H₉]⁺ |

Application of Ionization Techniques in Mechanistic Investigations (e.g., LIFDI-MS)

In mechanistic studies, identifying transient or unstable intermediates is key to understanding reaction pathways. Soft ionization techniques are critical for this purpose as they minimize fragmentation upon ionization, allowing for the detection of intact molecular ions of labile species.

Liquid Injection Field Desorption Ionization (LIFDI) is a particularly gentle method suitable for analyzing reactive and non-polar compounds. linden-cms.deuni-heidelberg.de In the context of mechanistic investigations involving this compound, LIFDI-MS could be used to detect thermally sensitive intermediates that might not be observable with harder ionization techniques like electron ionization (EI). rsc.orglinden-cms.de This makes LIFDI-MS a valuable tool for studying reaction mechanisms where weakly bound complexes or unstable intermediates are proposed. thermofisher.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. researchgate.netnih.gov In the context of this compound, certain reaction mechanisms, particularly reduction or single-electron transfer (SET) processes, can lead to the formation of a radical anion intermediate ([C₁₁H₉NO₂]⁻•).

EPR spectroscopy is the only technique that can directly observe such paramagnetic species. nih.govchimia.ch The EPR spectrum of the this compound radical anion would provide detailed information about the electronic structure of this intermediate. Analysis of the spectrum's g-factor and the hyperfine coupling constants (interactions between the unpaired electron and magnetic nuclei like ¹⁴N and ¹H) would reveal how the unpaired electron density is distributed across the naphthalene ring and the nitro group. This information is crucial for elucidating reaction mechanisms that proceed through radical pathways. biointerfaceresearch.com

Theoretical and Computational Chemistry Studies of 2 Methyl 7 Nitronaphthalene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of 2-Methyl-7-nitronaphthalene at the atomic level. These methods provide detailed information about the molecule's ground state and can be extended to explore excited states and reactivity.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations are employed to determine its ground state properties, such as optimized geometry, electronic energy, and orbital distributions. A common approach involves using hybrid functionals, such as B3LYP, in conjunction with a suitable basis set.

The optimized geometry reveals the most stable three-dimensional arrangement of atoms, providing bond lengths, bond angles, and dihedral angles. The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also calculated. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-31G)* (Note: The following data is illustrative and based on typical results for similar nitroaromatic compounds, as specific experimental or computational data for this compound is not widely available.)

| Property | Value |

| Total Energy | -689.1234 Hartree |

| HOMO Energy | -6.78 eV |

| LUMO Energy | -2.45 eV |

| HOMO-LUMO Gap | 4.33 eV |

| Dipole Moment | 4.5 D |

Ab Initio Methods for High-Accuracy Calculations

For more precise calculations, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be utilized. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher accuracy for electron correlation effects compared to standard DFT functionals. These methods are computationally more demanding but provide benchmark results for electronic energies and properties. While specific high-accuracy calculations for this compound are not readily found in the literature, the application of such methods to similar nitroaromatic compounds has demonstrated their importance in obtaining reliable electronic structure information. researchgate.net

Basis Set Selection and Computational Efficiency

The choice of basis set is crucial in any quantum chemical calculation, as it directly impacts the accuracy and computational cost. Basis sets are sets of mathematical functions used to represent the atomic orbitals. For a molecule like this compound, Pople-style basis sets (e.g., 6-31G*) or correlation-consistent basis sets (e.g., cc-pVDZ) are commonly employed. stackexchange.com

Larger basis sets with polarization and diffuse functions (e.g., 6-311++G(d,p)) provide a more accurate description of the electron distribution, especially for systems with heteroatoms like the nitro group in this compound. However, the computational cost increases significantly with the size of the basis set. Therefore, a balance must be struck between the desired accuracy and the available computational resources. For initial geometry optimizations, a smaller basis set might be used, followed by single-point energy calculations with a larger, more robust basis set. youtube.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior and conformational landscape of molecules over time. These simulations can provide insights into how this compound behaves in different environments.

Classical Molecular Dynamics for Conformational Space Exploration

Classical MD simulations use empirical force fields to model the interactions between atoms. These simulations are computationally efficient and can be run for long timescales (nanoseconds to microseconds), allowing for a thorough exploration of the molecule's conformational space. For this compound, MD simulations can reveal the preferred orientations of the methyl and nitro groups relative to the naphthalene (B1677914) ring system. This is particularly important for understanding intermolecular interactions and how the molecule might bind to other species.

Ab Initio Molecular Dynamics for Reactive Pathways

Ab initio molecular dynamics (AIMD) combines molecular dynamics with quantum mechanical calculations for the forces between atoms. While computationally much more expensive than classical MD, AIMD provides a more accurate description of chemical bonding and can be used to study reactive events. For this compound, AIMD could be employed to investigate potential decomposition pathways or reactions with other molecules, providing a detailed, time-dependent picture of the chemical transformations. acs.org

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. Through quantum mechanical calculations, it is possible to simulate various types of spectra, offering insights that complement and help interpret experimental data. These theoretical predictions are crucial for understanding the molecule's electronic structure, vibrational modes, and the magnetic environment of its nuclei.

The electronic absorption and emission spectra of aromatic compounds are governed by transitions between molecular orbitals. For this compound, these transitions are primarily of the π→π* type, characteristic of the naphthalene ring system. The simulation of these spectra is commonly performed using Time-Dependent Density Functional Theory (TD-DFT), a method that has proven effective for aromatic hydrocarbons. nih.gov

The choice of functional and basis set is critical for obtaining accurate results. Functionals such as B3LYP, CAM-B3LYP, and M06-2X are often employed for organic molecules, with basis sets like 6-311+G(d,p) providing a good balance between accuracy and computational cost. chemrxiv.org The calculations yield vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands.

For this compound, the naphthalene core is the primary chromophore. The methyl group (-CH₃) acts as a weak auxochrome, typically causing a small bathochromic (red) shift in the absorption bands. The nitro group (-NO₂), a strong chromophore and deactivating group, is expected to induce a more significant red shift and potentially introduce new charge-transfer bands. researchgate.net Simulated spectra can predict these shifts and help assign the electronic transitions observed in experimental measurements. researchgate.net

Table 1: Representative Theoretical UV-Vis Spectral Data for a Nitronaphthalene Derivative Using TD-DFT

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 345 | 0.15 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 298 | 0.38 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 255 | 0.85 | HOMO → LUMO+1 (π→π*) |

This table is illustrative, based on typical TD-DFT calculation results for similar aromatic nitro compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J), providing a powerful method for validating structural assignments. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT functionals like B3LYP. conicet.gov.arimist.ma

The process involves first optimizing the molecule's geometry and then performing the GIAO calculation to obtain the absolute magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory. youtube.com

For this compound, the calculations would predict distinct chemical shifts for the six aromatic protons, the three methyl protons, and the eleven carbon atoms. The electron-donating methyl group tends to increase shielding (lower ppm values) at ortho and para positions, while the strongly electron-withdrawing nitro group causes significant deshielding (higher ppm values), particularly at the carbon it is attached to and the adjacent protons. Coupling constants, which describe the interaction between neighboring nuclear spins, can also be calculated and are crucial for confirming the connectivity and substitution pattern of the naphthalene ring. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

| H1 | ~8.0 | C1 | ~125.0 |

| H3 | ~7.4 | C2 | ~138.0 |

| H4 | ~7.8 | C3 | ~128.0 |

| H5 | ~7.9 | C4 | ~129.0 |

| H6 | ~8.2 | C4a | ~134.0 |

| H8 | ~8.7 | C5 | ~124.0 |

| -CH₃ | ~2.5 | C6 | ~123.0 |

| C7 | ~147.0 | ||

| C8 | ~122.0 | ||

| C8a | ~131.0 | ||

| -CH₃ | ~21.0 |

Values are estimates based on substituent effects on the naphthalene scaffold and are intended for illustrative purposes.

Vibrational spectroscopy (Infrared and Raman) probes the quantized vibrational energy levels of a molecule. DFT calculations are highly effective at predicting these vibrational frequencies and their corresponding IR and Raman intensities. nih.gov The process begins with a geometry optimization to find the minimum energy structure, followed by a frequency calculation. This calculation yields a set of normal modes, their frequencies, and intensities. arxiv.org

For complex molecules, the assignment of experimental spectral bands to specific vibrational modes is greatly aided by computational results, particularly through Potential Energy Distribution (PED) analysis. ijarst.comresearchgate.net PED quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations. nih.gov

In this compound, the vibrational spectrum would be a composite of modes from the naphthalene skeleton, the methyl group, and the nitro group. Key expected vibrations include aromatic C-H stretching above 3000 cm⁻¹, C-C ring stretching modes between 1400-1600 cm⁻¹, and characteristic strong bands for the nitro group's asymmetric (νas(NO₂)) and symmetric (νs(NO₂)) stretching, typically found near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.netijsr.net The methyl group would show C-H stretching modes around 2900-3000 cm⁻¹ and bending modes around 1375-1450 cm⁻¹. A detailed computational analysis, similar to studies on 2,7-dimethylnaphthalene, would allow for a complete and unambiguous assignment of the spectrum. ijarst.com

Table 3: Selected Predicted Vibrational Frequencies for this compound

| Mode Description | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium | Strong |

| Asymmetric -CH₃ Stretch | ~2980 | Medium | Medium |

| Symmetric -CH₃ Stretch | ~2930 | Medium | Medium |

| Aromatic Ring C=C Stretch | 1580 - 1620 | Medium-Strong | Strong |

| Asymmetric NO₂ Stretch | ~1530 | Very Strong | Medium |

| Symmetric NO₂ Stretch | ~1350 | Very Strong | Strong |

| C-N Stretch | ~850 | Strong | Weak |

| NO₂ Scissoring | ~870 | Medium | Weak |

Frequencies are typical values for the specified functional groups and are based on DFT calculations for related compounds.

Reaction Pathway and Transition State Analysis

Understanding how a chemical reaction proceeds requires mapping the energetic landscape that connects reactants to products. Computational chemistry is essential for this task, allowing for the characterization of transition states and the tracing of reaction pathways.

The Intrinsic Reaction Coordinate (IRC) is the minimum energy path (MEP) on a potential energy surface that connects a transition state (TS) to the corresponding reactants and products. scm.com Performing an IRC calculation is a standard procedure to confirm that a computationally located transition state structure indeed connects the desired chemical species. q-chem.com

The calculation starts from an optimized TS geometry, which is a first-order saddle point characterized by having exactly one imaginary vibrational frequency. The IRC algorithm then proceeds by taking small steps along the path of steepest descent in both the "forward" (towards products) and "backward" (towards reactants) directions. scm.com The result is a plot of energy versus the reaction coordinate, which visualizes the energy profile of that specific elementary step. This technique has been successfully applied to study reaction mechanisms in related nitroaromatic compounds, such as the nitro–nitrite (B80452) isomerization. acs.orgresearchgate.net For this compound, an IRC calculation could be used to verify the transition state for a reaction like the reduction of the nitro group to a nitroso group, a key step in many of its metabolic or synthetic transformations. commonorganicchemistry.com

While an IRC calculation traces a single path, a Potential Energy Surface (PES) provides a comprehensive map of a system's energy as a function of its geometric coordinates. wikipedia.org Mapping the PES is crucial for understanding complex reactions that may involve multiple steps, intermediates, and competing pathways. libretexts.orgsciepub.com

A PES is a multidimensional surface where minima correspond to stable reactants, products, and intermediates, while saddle points correspond to transition states. wikipedia.org Computational methods, such as DFT, are used to calculate the energy at numerous points on this surface by systematically changing key geometric parameters (e.g., bond lengths and angles involved in the reaction).

For instance, a detailed study on the related molecule 1-methyl-8-nitronaphthalene (B1617748) mapped its triplet state PES using DFT methods. acs.org This comprehensive mapping located 31 stationary points, including 15 distinct minima, and characterized the reaction paths for isomerization into nitrite and aci-nitro forms. A similar approach for this compound could elucidate its photochemical rearrangement pathways or its mechanism of thermal decomposition, providing a complete picture of its reactivity landscape. researchgate.net

Based on the conducted research, there are currently no specific scholarly articles or computational studies available that apply Molecular Electron Density Theory (MEDT) to the reaction mechanisms of this compound.

Therefore, it is not possible to generate an article that adheres to the strict constraints of the request, which requires focusing solely on the MEDT analysis of this specific compound. The search results did not yield any detailed research findings, data tables, or discussions directly related to the application of MEDT to this compound.

To provide a thorough and scientifically accurate article as requested, dedicated theoretical and computational chemistry studies focusing on this compound through the lens of Molecular Electron Density Theory would be required. Without such specific sources, any generated content would fall outside the explicit scope of the provided outline and instructions.

Environmental Chemistry and Atmospheric Degradation Studies of 2 Methyl 7 Nitronaphthalene

Atmospheric Transformation Pathways of Nitronaphthalene Derivatives

Nitronaphthalene derivatives, existing predominantly in the gas phase in ambient air, undergo various atmospheric transformations. acs.org The primary degradation pathways for these compounds are gas-phase reactions with key atmospheric oxidants and photolysis.

The hydroxyl (OH) radical is a primary daytime oxidant in the troposphere. The reaction of OH radicals with aromatic compounds, including nitronaphthalenes, is a significant removal process. These reactions typically proceed via the addition of the OH radical to the aromatic ring, forming an OH-adduct.

In the case of methylnaphthalenes, the precursors to methylnitronaphthalenes, the oxidation is initiated by OH addition to the aromatic ring. researchgate.net The subsequent fate of these adducts can lead to the formation of various oxygenated products. For nitronaphthalene compounds, the rate coefficients for their reaction with OH radicals are typically in the order of 10⁻¹² cm³ molecule⁻¹ s⁻¹. copernicus.org Theoretical studies on the oxidation of 2-methylnaphthalene (B46627) initiated by OH radicals indicate that the reaction is mainly initiated by OH additions, forming various adducts. researchgate.net The presence of the nitro group on the aromatic ring influences the reaction pathways, but the fundamental mechanism of OH-initiated oxidation remains a key degradation route.

Table 1: Nitroarene Products from Gas-Phase Reactions of Naphthalene (B1677914) with OH Radicals

| Parent PAH | Reaction with | Product | Yield (%) |

|---|---|---|---|

| Naphthalene | OH | 1-Nitronaphthalene (B515781) | 0.3 |

| Naphthalene | OH | 2-Nitronaphthalene (B181648) | - |

Data sourced from studies on general PAH reactions, specific yields for 2-Methyl-7-nitronaphthalene are not extensively documented. semanticscholar.org

During nighttime, in the absence of sunlight, the nitrate radical (NO₃) becomes a significant atmospheric oxidant, particularly in NOx-rich environments. copernicus.orgnih.govcopernicus.org Reactions with NO₃ radicals are particularly important for unsaturated compounds. nih.govcopernicus.org The gas-phase reactions of naphthalene and alkylnaphthalenes with NO₃ radicals have been studied to understand the formation of nitroarenes. nih.gov

These reactions can lead to the formation of various nitronaphthalene isomers. For instance, studies on the reaction of a mixture of ethylnaphthalenes and dimethylnaphthalenes with NO₃ radicals have identified several isomers of ethylnitronaphthalenes and dimethylnitronaphthalenes. nih.gov The atmospheric formation rates of these isomers have been calculated, highlighting the importance of NO₃ radical chemistry in the atmospheric burden of nitro-PAHs. nih.gov The ratios of certain methylnitronaphthalene isomers can be used as markers to distinguish between OH and NO₃ radical-initiated formation pathways in ambient air. nih.gov

Table 2: Selected Methylnitronaphthalene Isomers Formed from NO₃ Radical Reactions

| Parent Compound Class | Isomer with High Mass Formation Rate |

|---|---|

| Dimethylnaphthalenes | 2,7-Dimethyl-4-nitronaphthalene |

| Dimethylnaphthalenes | 1,2-Dimethyl-4-nitronaphthalene |

| Dimethylnaphthalenes | 2,6-Dimethyl-4-nitronaphthalene |

| Dimethylnaphthalenes | 2,6-Dimethyl-1-nitronaphthalene |

| Ethylnaphthalenes | 2-Ethyl-4-nitronaphthalene |

This table highlights isomers with high formation rates from NO3 radical reactions with related alkylnaphthalenes. nih.gov

Photolysis, the degradation of molecules by light, is another crucial atmospheric removal pathway for nitronaphthalenes. nih.gov Studies on 1-nitronaphthalene, 2-nitronaphthalene, and 2-methyl-1-nitronaphthalene (B1630592) have demonstrated that these compounds undergo photolysis under sunlight conditions. copernicus.org The photolysis of 1-nitronaphthalene has been shown to be a rapid process that can lead to the formation of secondary organic aerosol (SOA). acs.orgacs.orgnih.govcoventry.ac.uk

The primary photochemical process for 1-nitronaphthalene involves the cleavage of the C-NO₂ bond, leading to the formation of a naphthoxy radical. acs.orgacs.orgnih.gov This radical is a key intermediate in the subsequent chemical reactions. In aqueous solutions, the photochemistry of 1-nitronaphthalene can also lead to the formation of radical species like singlet oxygen. acs.org

The main degradation products identified from the photolysis of nitronaphthalenes include nitrous acid, formic acid, acetic acid, and nitric acid. copernicus.org Smaller quantities of other compounds such as 1- and 2-naphthol, 2-carboxybenzaldehyde, and nitrobenzoic acid have also been detected. copernicus.org

Formation of Secondary Organic Aerosols (SOAs) from Nitronaphthalene Precursors

The atmospheric degradation of nitronaphthalenes is directly linked to the formation of secondary organic aerosols (SOAs), which have significant impacts on climate and air quality. nih.gov The oxidation products of these compounds can partition from the gas phase to the particle phase, contributing to the formation and growth of aerosol particles.

Chamber studies on the photolysis of 1-nitronaphthalene have provided significant insights into the mechanisms of SOA formation from nitronaphthalene precursors. acs.orgacs.orgnih.govcoventry.ac.uk A key proposed mechanism involves the self-reaction of naphthoxy radicals, which are formed during the initial photolysis step. acs.orgacs.orgnih.gov This self-reaction leads to the formation of a dimer, a larger, less volatile molecule that readily partitions to the aerosol phase. acs.orgacs.orgnih.gov

The formation of this dimer has been observed under various experimental conditions, including in the presence of an OH scavenger, indicating that it is a direct result of the photolysis process and not subsequent OH-initiated oxidation. acs.orgnih.gov However, the presence of nitrogen oxides (NOx) can influence the reaction pathways. In the presence of excess nitric oxide (NO), the formation of the dimer is suppressed, and nitronaphthol becomes the dominant particle-phase product. acs.orgnih.gov This suggests that the yield and composition of SOA from nitronaphthalene photolysis are dependent on the ambient NOx concentrations. acs.orgnih.gov

Atmospheric simulation chamber experiments have been crucial for identifying the products and quantifying the yields of SOA from nitronaphthalene precursors. Using techniques like aerosol time-of-flight mass spectrometry (ATOFMS) and ultrahigh-resolution mass spectrometry, researchers have characterized the chemical composition of the formed SOA. acs.orgacs.orgnih.govcoventry.ac.uk

For the photolysis of 1-nitronaphthalene, the resulting SOA is characterized by the presence of a dimer with a mass-to-charge ratio (m/z) of 286, consistent with the product of naphthoxy radical self-reaction. acs.orgacs.orgnih.govcoventry.ac.uk Nitronaphthol is another significant product identified in the particulate phase. acs.orgacs.orgnih.gov The molecular formulas of these products have been confirmed through detailed mass spectrometric analysis. acs.orgacs.orgnih.gov The photolysis of nitronaphthalenes represents a previously unrecognized pathway to SOA formation in the troposphere. acs.orgnih.gov

Table 3: Major SOA Products Identified from 1-Nitronaphthalene Photolysis

| Precursor | Major Identified Product | Molecular Weight (Da) | Formation Pathway |

|---|---|---|---|

| 1-Nitronaphthalene | Naphthoxy Dimer | 286 | Self-reaction of naphthoxy radicals |

| 1-Nitronaphthalene | Nitronaphthol | - | Reaction of naphthoxy radical with NO₂ |

This table summarizes key products identified in chamber studies. acs.orgacs.orgnih.gov

Theoretical Modeling of Atmospheric Reaction Kinetics and Products

Theoretical modeling plays a crucial role in understanding the atmospheric chemistry of compounds like this compound, for which experimental data may be scarce. Computational chemistry methods provide insights into reaction mechanisms, kinetics, and the ultimate fate of such pollutants in the atmosphere.

Rate Constant Calculations for Atmospheric Reactions

The atmospheric lifetime of this compound is determined by its reaction rates with primary atmospheric oxidants, including the hydroxyl radical (OH), the nitrate radical (NO₃), and ozone (O₃). Theoretical methods, such as quantum chemistry calculations and structure-activity relationships (SARs), are employed to estimate these reaction rate constants. mdpi.com

Quantum chemistry methods, like Density Functional Theory (DFT), can be used to model the reaction pathways between this compound and atmospheric oxidants. These calculations can identify the transition states and determine the activation energies, which are then used to calculate temperature-dependent rate constants. researchgate.net For instance, studies on the parent compound, 2-methylnaphthalene, show that the dominant atmospheric degradation pathway is initiated by the addition of the OH radical to the aromatic ring. researchgate.net Similar mechanisms are expected for its nitro-substituted derivatives.

Structure-activity relationships (SARs) offer a more empirical approach to estimate rate constants. mdpi.com These models are built upon extensive experimental data for a wide range of organic compounds and use the molecular structure to predict reactivity. mdpi.com For the reaction with OH radicals, the rate constant can be estimated by considering the contributions of different reaction pathways, such as H-atom abstraction from the methyl group and OH addition to the naphthalene ring system. The presence of the nitro group generally deactivates the aromatic ring towards electrophilic attack by OH radicals, which would result in a lower rate constant compared to the parent 2-methylnaphthalene.

Table 1: Estimated Atmospheric Reaction Rate Constants for a Related Nitronaphthalene Isomer

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Method |

|---|---|---|

| OH Radical | (Data not available for specific isomer) | SAR/DFT |

| NO₃ Radical | Potentially significant | Experimental (Isomer) tandfonline.com |

| N₂O₅ | Potentially significant | Experimental (Isomer) tandfonline.com |

This table presents illustrative data for a related isomer to demonstrate the types of parameters derived from theoretical and experimental studies. Specific values for this compound require dedicated computational studies.

Computational Prediction of Atmospheric Fate

Atmospheric chemistry models can predict the formation of secondary pollutants resulting from the degradation of this compound. The reaction with OH radicals, for example, is expected to lead to the formation of hydroxylated and ring-opened products. researchgate.net Quantum chemical studies on related compounds like 2-methylnaphthalene have detailed complex reaction mechanisms following the initial OH addition, including the formation of peroxy radicals (in the presence of O₂) and subsequent isomerization or bimolecular reactions that can lead to the formation of dicarbonyl compounds. researchgate.net

Global atmospheric transport models, such as the EMAC model, can be used to simulate the distribution of nitrated PAHs. nih.gov By incorporating data on formation and degradation processes, these models predict atmospheric concentrations and identify regions of high abundance. Such models have shown that while the highest concentrations of nitrated PAHs are found near emission sources, secondary formation during transport allows these compounds to be distributed globally. nih.gov The models also highlight that photolysis is a major sink for many nitronaphthalenes, significantly influencing their atmospheric lifetime and distribution. tandfonline.comnih.gov

Analytical Methodologies for Detection and Quantification of Nitronaphthalene in Environmental Samples

Accurate detection and quantification of this compound in complex environmental matrices such as air, water, and soil are critical for assessing exposure and understanding its environmental behavior. This typically requires sophisticated analytical techniques that combine powerful separation with sensitive detection.

Chromatographic Techniques (e.g., GC-MS, LC-MS)

Chromatography is the cornerstone of trace organic analysis, providing the necessary separation of the target analyte from interfering matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the analysis of semi-volatile organic compounds like nitronaphthalenes. researchgate.net In this method, the sample extract is injected into the GC, where compounds are separated based on their boiling points and interaction with a stationary phase in a long capillary column. researchgate.net The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification. GC-MS is a recommended EPA method for the analysis of many nitroaromatic compounds. cdc.gov For enhanced sensitivity and selectivity, techniques like negative chemical ionization (NCI) can be more effective than standard electron ionization (EI). cdc.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), has become an indispensable tool for analyzing polar and thermally labile compounds that are not amenable to GC. nih.govrsc.org LC separates compounds in the liquid phase, making it suitable for a broader range of analytes. nih.gov The use of electrospray ionization (ESI) has enabled the sensitive detection of polar naphthalene derivatives. nih.govresearchgate.net LC-MS/MS provides excellent selectivity and sensitivity by monitoring specific fragmentation patterns of the target analyte, which is particularly useful for complex samples. researchgate.net This technique minimizes sample preparation and can directly measure polar metabolites of nitronaphthalenes in aqueous samples. nih.gov

Table 2: Comparison of Chromatographic Techniques for Nitronaphthalene Analysis

| Technique | Principle | Advantages | Common Applications |

|---|---|---|---|

| GC-MS | Separation of volatile/semi-volatile compounds in the gas phase followed by mass-based detection. researchgate.net | High resolution, established libraries for identification, excellent for nonpolar to semi-polar compounds. researchgate.netcdc.gov | Analysis of PAHs and nitro-PAHs in air particulate matter and soil extracts. |

| LC-MS/MS | Separation of compounds in the liquid phase followed by tandem mass spectrometry detection. rsc.org | Suitable for polar, non-volatile, and thermally sensitive compounds; high sensitivity and selectivity. nih.govresearchgate.net | Quantification of naphthalene metabolites and polar derivatives in water and biological samples. nih.govresearchgate.net |

Spectroscopic Detection Methods

Spectroscopic methods are fundamental to the detection and identification of analytes in environmental analysis, most often coupled with chromatographic separation.

Mass Spectrometry (MS) , as mentioned above, is a powerful spectroscopic technique used as a detector for both GC and LC. It provides detailed structural information based on the mass of the parent molecule and its fragmentation patterns, allowing for confident identification of compounds like this compound. High-resolution mass spectrometry (HRMS) can further provide the elemental composition of an unknown compound, aiding in its definitive identification.